
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, also known as DPP-4 inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose metabolism and insulin secretion.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone involves the inhibition of the 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, this compound can increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of other diseases such as cardiovascular disease and cancer. It may also have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone in lab experiments is its potency and specificity as a 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone inhibitor. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone in scientific research. One area of interest is its potential use in the treatment of other diseases such as cardiovascular disease and cancer, due to its anti-inflammatory and antioxidant effects. Another area of interest is its potential use in combination with other drugs or therapies for the treatment of diabetes and related metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone involves several steps, including the reaction between 2,6-dimethylpyridine-3,5-dicarboxylic acid and phenylacetyl chloride, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone is widely used in scientific research, particularly in the study of diabetes and related metabolic disorders. It is a potent inhibitor of the 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone enzyme, which is involved in the regulation of glucose metabolism and insulin secretion. By inhibiting 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, this compound can increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-2,6-diphenylpyridin-4-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO/c1-19-24(18-25(29)21-12-6-3-7-13-21)20(2)27(23-16-10-5-11-17-23)28-26(19)22-14-8-4-9-15-22/h3-17H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOQFYHXJUWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)
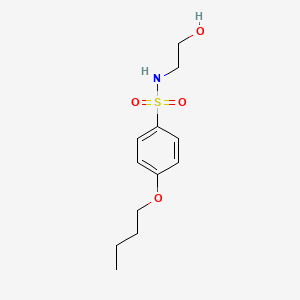
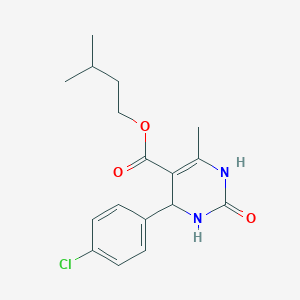
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)
![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
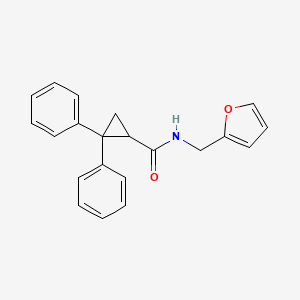
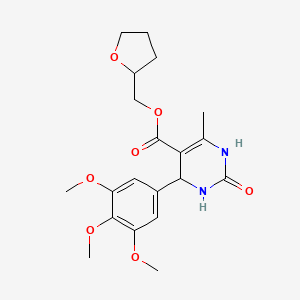
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
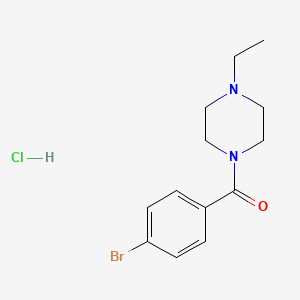
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)